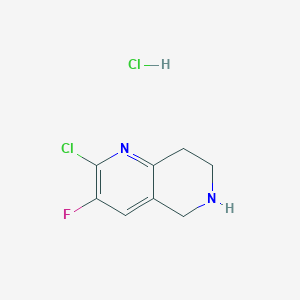![molecular formula C19H13Cl2N5O3 B15232490 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a pyrimido[5,4-e][1,2,4]triazine core substituted with dichlorophenoxy and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3,4-dichlorophenol with a suitable phenyl derivative can lead to the formation of the dichlorophenoxyphenyl intermediate. This intermediate can then undergo further cyclization with a triazine precursor to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions can be employed to streamline the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The dichlorophenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new drugs.
Medicine: Research into the compound’s potential therapeutic effects includes its use as an anticancer, antiviral, and antifungal agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Triazine Derivatives: Compounds such as 2,4,6-trisubstituted-1,3,5-triazines share a similar triazine core but differ in their substituents.
Tetrazine Derivatives: These compounds have a similar nitrogen-rich heterocyclic structure but with four nitrogen atoms in the ring.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine share a similar pyrimidine core but differ in their functional groups.
Uniqueness
The uniqueness of 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its dichlorophenoxy and phenyl substituents impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H13Cl2N5O3 |
|---|---|
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
3-[4-(3,4-dichlorophenoxy)phenyl]-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-25-18(27)15-17(23-19(25)28)26(2)24-16(22-15)10-3-5-11(6-4-10)29-12-7-8-13(20)14(21)9-12/h3-9H,1-2H3 |
Clave InChI |
KEHXLWYUBGPFKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC4=CC(=C(C=C4)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)



![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)

![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)






